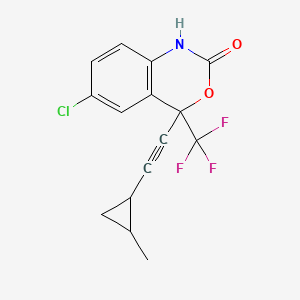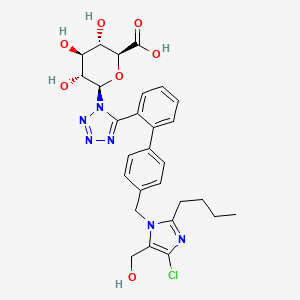
洛沙坦 N1-葡萄糖醛酸苷
描述
Losartan N1-Glucuronide is a metabolite of Losartan . Losartan is used alone or in combination with other medications to treat high blood pressure in adults and children at least 6 years old . It belongs to a class of medications called angiotensin II receptor antagonists .
Synthesis Analysis
The synthesis of Losartan involves several key steps. The key intermediates are 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde (BCFI) and 2-cyano-4’-methyl biphenyl (OTBN) . BCFI is synthesized from valeronitrile and acetyl chloride . OTBN is obtained by the coupling of o-chlorobenzonitrile with p-methylphenylmagnesium chloride in tetrahydrofuran in the presence of manganese chloride and chlorotrimethylsilane .Molecular Structure Analysis
The molecular formula of Losartan N1-Glucuronide is C28H31ClN6O7 . The molecule contains a total of 77 bonds, including 46 non-H bonds, 23 multiple bonds, 10 rotatable bonds, 1 double bond, and 22 aromatic bonds .Chemical Reactions Analysis
Losartan and its metabolites can be detected using a liquid chromatography–tandem mass spectrometry method . This method can simultaneously detect six drugs, including Losartan .Physical And Chemical Properties Analysis
The molecular weight of Losartan N1-Glucuronide is 599.04 . More detailed physical and chemical properties may require specific experimental measurements or computational predictions.科学研究应用
胰岛素抵抗的减弱
洛沙坦已被证明可以减弱胰岛素抵抗,并调节ob/ob小鼠白色脂肪组织的褐变现象 {svg_1}. 它已被确定为肥胖状态下的胰岛素增敏剂,其作用涉及HIF1α信号传导 {svg_2}. 洛沙坦通过抑制STAT3-NF-κB信号传导抑制HIF1α,从而减轻肥胖小鼠的IR信号传导 {svg_3}.
脂肪生成的调节
在白色脂肪组织中,一组与脂肪生成相关的基因,Srebp1、Fas和Scd-1在洛沙坦干预后明显下调 {svg_4}. 这也导致脂滴大小和与脂滴相关的蛋白质,周围脂蛋白家族蛋白质(PLINs)与肥胖小鼠相比减少 {svg_5}.
抗炎作用
洛沙坦消除了肥胖小鼠中巨噬细胞的浸润,上调了M2并抑制了M1巨噬细胞标志物 {svg_6}. 这表明洛沙坦减弱了肥胖引起的脂肪肝,这与减轻脂肪组织中的炎症和M1/M2巨噬细胞平衡的转变有关 {svg_7}.
线粒体生物生成的改善
与肥胖组相比,洛沙坦可能通过上调白色脂肪组织中SIRT1、PGC1α、UCP1和Tfam、Cd137、Tmem26、Ucp1表达的mRNA来改善线粒体生物生成 {svg_8}.
记忆力改善和神经发生
洛沙坦已被发现可以改善转基因阿尔茨海默病小鼠的记忆力、神经发生和细胞运动 {svg_9}. 洛沙坦反复腹腔注射导致Aβ斑块和可溶性Aβ42以及炎症细胞因子(IL-2、IL-6和TNFα)显着减少 {svg_10}.
心血管应用
洛沙坦通过阻断血管紧张素II受体来抑制肾素-血管紧张素-醛固酮系统 {svg_11}. 它常用于心血管疾病,如高血压 {svg_12}.
作用机制
Target of Action
Losartan N1-Glucuronide, a metabolite of Losartan, primarily targets the Angiotensin II receptor type 1 (AT1) . The AT1 receptor plays a crucial role in regulating blood pressure and fluid balance .
Mode of Action
Losartan N1-Glucuronide, like Losartan, acts as a selective and competitive antagonist at the AT1 receptor . It prevents the binding of Angiotensin II to the AT1 receptor, thereby inhibiting the vasoconstrictor and aldosterone-secreting effects of Angiotensin II .
Biochemical Pathways
The metabolism of Losartan involves three main routes: oxidation, hydroxylation, and glucuronidation . The conversion of Losartan to its active metabolite E-3174 involves oxidation of an alcohol to a carboxylic acid, catalyzed by cytochrome P450 enzymes . The glucuronidation of Losartan, which results in the formation of Losartan N1-Glucuronide, is mainly carried out by UGT1A1 and UGT2B7 .
Pharmacokinetics
Losartan is rapidly absorbed and reaches maximum concentrations 1–2 hours post-administration . Approximately 14% of a Losartan dose is converted to the active metabolite E-3174 . The terminal elimination half-life of Losartan ranges from 1.5 to 2.5 hours, and that of E-3174 from 6 to 9 hours . Renal excretion is a minor elimination pathway for Losartan but a major pathway for the E-3174 metabolite .
Action Environment
The action, efficacy, and stability of Losartan N1-Glucuronide can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion . Furthermore, genetic variations in the enzymes involved in its metabolism, such as CYP3A4, CYP2C9, and UGT1A1, can also impact its pharmacokinetics and pharmacodynamics .
安全和危害
Losartan should not be used if you are pregnant, and you should tell your doctor right away if you become pregnant . It can cause injury or death to the unborn baby during your second or third trimester . If you have diabetes, do not use losartan together with any medication that contains aliskiren (a blood pressure medicine) . In rare cases, this medicine can cause a condition that results in the breakdown of skeletal muscle tissue, leading to kidney failure .
未来方向
Losartan is currently indicated for the treatment of hypertension, reduction of stroke risk in patients with hypertension and left ventricular hypertrophy, and treatment of kidney disease in people who have type 2 diabetes and high blood pressure . Future research may focus on further understanding its mechanism of action, improving its synthesis process, and exploring new therapeutic applications.
生化分析
Biochemical Properties
Losartan N1-Glucuronide interacts with various enzymes, proteins, and other biomolecules. The metabolism of Losartan to Losartan N1-Glucuronide involves three main routes: oxidation, hydroxylation, and glucuronidation . This biotransformation is catalyzed by cytochrome P450 enzymes .
Cellular Effects
Losartan N1-Glucuronide, as a metabolite of Losartan, may share some of its cellular effects. For instance, Losartan has been shown to have beneficial effects on memory, neurogenesis, and cell motility in transgenic Alzheimer’s mice . It also suppresses the inflammatory response in collagen-induced arthritis by inhibiting the MAPK and NF-κB pathways in B and T cells .
Molecular Mechanism
The conversion of Losartan to Losartan N1-Glucuronide is an oxidation of an alcohol to a carboxylic acid . This process is catalyzed by cytochrome P450 enzymes, resulting in the formation of Losartan N1-Glucuronide .
Temporal Effects in Laboratory Settings
The metabolism of Losartan to Losartan N1-Glucuronide is a part of the drug’s pharmacokinetics. After oral administration, approximately 14% of the Losartan dose is converted to Losartan N1-Glucuronide . The terminal elimination half-life of Losartan ranges from 1.5 to 2.5 hours and that of Losartan N1-Glucuronide from 6 to 9 hours .
Dosage Effects in Animal Models
While specific studies on Losartan N1-Glucuronide dosage effects in animal models are limited, research on Losartan, its parent compound, has shown that it ameliorates pain in rat models of chemotherapy-induced neuropathic pain . It also has a protective effect against tubulointerstitial injury in IgA nephropathy .
Metabolic Pathways
Losartan N1-Glucuronide is involved in the metabolic pathways of Losartan. The conversion of Losartan to Losartan N1-Glucuronide is catalyzed by cytochrome P450 enzymes .
属性
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[5-[2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]tetrazol-1-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31ClN6O7/c1-2-3-8-20-30-25(29)19(14-36)34(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)26-31-32-33-35(26)27-23(39)21(37)22(38)24(42-27)28(40)41/h4-7,9-12,21-24,27,36-39H,2-3,8,13-14H2,1H3,(H,40,41)/t21-,22-,23+,24-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOPSQNVVWGEQG-RTCYWULBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C5C(C(C(C(O5)C(=O)O)O)O)O)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClN6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857943 | |
| Record name | 5-(4'-{[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}[1,1'-biphenyl]-2-yl)-1-beta-D-glucopyranuronosyl-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138584-34-6 | |
| Record name | beta-D-Glucopyranuronic acid, 1-(5-(4'-((2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl)methyl)(1,1'-biphenyl)-2-yl)-1H-tetrazol-1-yl)-1-deoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138584346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(4'-{[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}[1,1'-biphenyl]-2-yl)-1-beta-D-glucopyranuronosyl-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-(4'-((2-BUTYL-4-CHLORO-5-(HYDROXYMETHYL)-1H-IMIDAZOL-1-YL)METHYL)(1,1'-BIPHENYL)-2-YL)-1H-TETRAZOL-1-YL)-1-DEOXY-.BETA.-D-GLUCOPYRANURONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ2393SFX2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-amino-5-fluoro-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B600895.png)
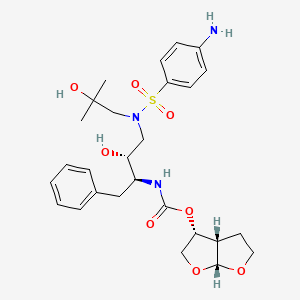
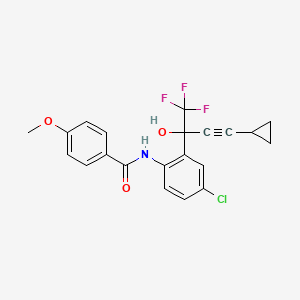
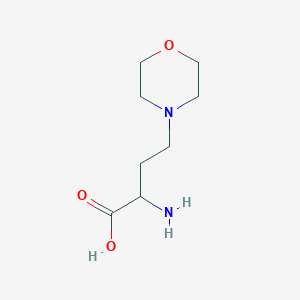
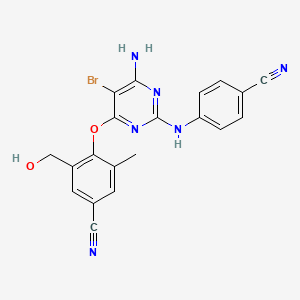

![N-[5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide](/img/structure/B600910.png)
